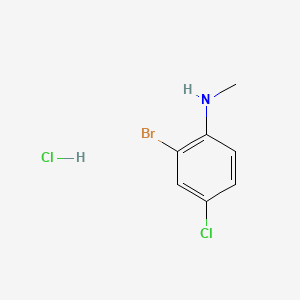

2-Bromo-4-chloro-N-methylaniline hydrochloride

Description

Properties

IUPAC Name |

2-bromo-4-chloro-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4,10H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOMIVPYZKFEBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Cl)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681963 | |

| Record name | 2-Bromo-4-chloro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-47-1 | |

| Record name | 2-Bromo-4-chloro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

physicochemical properties of 2-Bromo-4-chloro-N-methylaniline hydrochloride

Technical Monograph: Physicochemical Properties & Characterization of 2-Bromo-4-chloro-N-methylaniline Hydrochloride

Executive Summary

2-Bromo-4-chloro-N-methylaniline hydrochloride (CAS: 1199773-47-1) is a specialized halogenated aniline intermediate used primarily as a scaffold in the synthesis of heterocycles for medicinal chemistry (e.g., quinoline-based kinase inhibitors) and agrochemicals.[1][2] Its structural value lies in the orthogonal reactivity of its substituents: the N-methyl group allows for secondary amine functionalization, while the bromine (C2) and chlorine (C4) atoms offer distinct sites for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) due to their differing bond dissociation energies.[1]

This guide details the physicochemical profile, synthesis logic, and analytical characterization of the hydrochloride salt, emphasizing the thermodynamic advantages of the salt form over the free base.[1]

Physicochemical Profile

The hydrochloride salt is the preferred solid form for storage and handling due to the low melting point and oxidation susceptibility of the free base.[1]

Key Technical Specifications

| Property | Value / Description | Context/Notes |

| IUPAC Name | 2-Bromo-4-chloro-N-methylaniline hydrochloride | - |

| CAS (Salt) | 1199773-47-1 | Primary commercial identifier |

| CAS (Free Base) | 54625-55-7 | Reference for lipophilicity data |

| Formula | C₇H₈BrCl₂N | C₇H₇BrClN[2][3][4][5][6][7][8][9] · HCl |

| Molecular Weight | 256.96 g/mol | Free Base: 220.49 g/mol |

| Appearance | White to off-white crystalline solid | Base is often a brown oil/low-melting solid |

| Melting Point | 180–200°C (Decomposes) | Significant elevation vs. Base (~64–68°C) [1] |

| pKa (Conjugate Acid) | ~2.5 – 3.0 (Estimated) | Low basicity due to electron-withdrawing halogens [2] |

| LogP (Free Base) | 3.2 – 4.0 | Highly lipophilic; salt formation aids aqueous processing |

| Hygroscopicity | Low to Moderate | Store under desiccant; HCl salts can be deliquescent |

Solubility & Stability Insights

-

Solubility Profile: The HCl salt exhibits moderate solubility in polar aprotic solvents (DMSO, DMF) and lower alcohols (Methanol, Ethanol).[1] It is sparingly soluble in water due to the lipophilic halogenated aromatic ring, despite the ionic character of the ammonium headgroup.[1]

-

Salt Stability: The free base (2-bromo-4-chloro-N-methylaniline) is prone to oxidation (browning) upon air exposure.[1] The HCl salt stabilizes the amine lone pair, preventing N-oxide formation and polymerization.[1]

-

pKa Considerations: With a pKa estimated around 2.5–3.0, this compound is a weak base.[1] The salt requires excess HCl to maintain stability in solution; in buffers >pH 4.0, it will rapidly disproportionate back to the free base, risking precipitation in biological assays.[1]

Synthesis & Manufacturing Logic

The synthesis of this intermediate requires careful regiocontrol to ensure the halogens are placed at the 2- and 4-positions relative to the amine.[1]

Synthetic Workflow

The following diagram illustrates the logical flow for synthesizing the HCl salt from a standard precursor (4-chloroaniline), ensuring correct regiochemistry.

Figure 1: Synthetic pathway emphasizing regiocontrol. The amino group directs the bromine to the ortho position.[1]

Critical Process Parameters (CPPs)

-

Regioselectivity (Step 2): The N-methyl group is an ortho, para-director.[1] Since the para position is blocked by Chlorine, Bromination naturally occurs at the ortho position.[1] However, temperature must be kept low (<0°C) to prevent over-bromination at the remaining ortho site (C6).[1]

-

Salt Formation Stoichiometry: Due to the weak basicity of the aniline, a stoichiometric excess (1.1–1.5 eq) of anhydrous HCl (e.g., 4M in Dioxane) is recommended to drive precipitation and ensure a non-hygroscopic lattice.[1]

Analytical Characterization Protocols

Trustworthy identification requires orthogonal methods.[1] The following protocols are designed for validation in a GLP environment.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV @ 254 nm (aromatic ring) and 210 nm.[1]

-

Expectation: The compound is relatively non-polar.[1] Expect elution in the late middle of the gradient (approx. 60-70% ACN).[1] The HCl salt will dissociate on-column; you are detecting the free base cation.[1]

1H-NMR Interpretation (DMSO-d6)

-

NH Proton: Broad singlet ~5.0–6.0 ppm (may disappear with D₂O shake).[1] Note: In the HCl salt, this will be an ammonium proton, often broad and downfield (~9-10 ppm).[1]

-

N-Methyl: Singlet ~2.8 ppm (integrated for 3H).[1]

-

Aromatic Region (3 Protons):

-

H3 (Ortho to Br): Doublet, J ≈ 2.5 Hz (coupling with H5).[1]

-

H5 (Meta to N): Doublet of doublets (coupling with H3 and H6).

-

H6 (Ortho to N): Doublet, J ≈ 9.0 Hz.[1]

-

Diagnostic: The 1,2,4-substitution pattern is distinct.[1] The H3 proton (between Br and Cl) will be the most deshielded aromatic signal.[1]

-

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Acute Toxicity: Halogenated anilines are known methemoglobin-forming agents.[1] They can interfere with oxygen transport in the blood [3].[1]

-

Skin/Eye Irritant: The HCl salt is acidic and corrosive to mucous membranes.[1]

Handling Protocol:

-

Engineering Controls: Always handle in a fume hood. Weighing should be done in a ventilated enclosure.[1]

-

PPE: Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, and lab coat.[1]

-

Spill Management: Neutralize spills with weak base (Sodium Bicarbonate) before cleanup to prevent acid burns, then absorb with inert material.[1]

References

-

PubChem. (2025).[1][7][8] 2-Bromo-4-chloroaniline (Base Analog) Physical Properties. National Library of Medicine.[1] [Link]

-

ChemSrc. (2025).[1] 2-Bromo-4-chloro-N-methylaniline hydrochloride MSDS and Properties. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 3. 2-Bromo-4-chloroaniline | CAS#:873-38-1 | Chemsrc [chemsrc.com]

- 4. 2-Bromo-4-chloroaniline (CAS 873-38-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. PubChemLite - 4-bromo-2-chloro-n-methylaniline (C7H7BrClN) [pubchemlite.lcsb.uni.lu]

- 6. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

- 7. 2-Bromo-4-chloroaniline | C6H5BrClN | CID 70110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromo-2-chloroaniline | C6H5BrClN | CID 610169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to 2-Bromo-4-chloro-N-methylaniline Hydrochloride: Structure, Synthesis, and Characterization

Foreword

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the utility of a molecule is defined by its structural features and reactive potential. Halogenated anilines are a cornerstone class of intermediates, offering a scaffold ripe for functionalization. This guide provides a comprehensive technical overview of 2-Bromo-4-chloro-N-methylaniline hydrochloride, a specific derivative whose unique substitution pattern makes it a valuable building block. We will move beyond a simple recitation of properties to explore the causality behind its synthesis, the logic of its structural verification, and its practical applications. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this compound.

Core Molecular Identity and Physicochemical Profile

2-Bromo-4-chloro-N-methylaniline hydrochloride is a disubstituted halogenated aniline derivative.[1] The core structure consists of an aniline ring substituted with a bromine atom at position 2, a chlorine atom at position 4, and a methyl group on the amine nitrogen. The compound is typically supplied as a hydrochloride salt, a strategic choice that enhances its stability and aqueous solubility, facilitating easier handling and consistent reactivity in various experimental settings.[1]

The presence of three distinct functional groups—the secondary amine, the bromo substituent, and the chloro substituent—on the aromatic ring provides multiple reaction sites, making it a versatile intermediate for constructing more complex molecular architectures.[1] Its derivatives have been noted for applications in medicinal chemistry, including exhibiting antiproliferative effects against cancer cell lines.[1]

Visualizing the Core Structure

The spatial arrangement of the substituents on the aniline ring is critical to its reactivity and steric profile.

Caption: Molecular structure of 2-Bromo-4-chloro-N-methylaniline Hydrochloride.

Quantitative Data Summary

The following table summarizes the key computed and reported properties of the compound and its free base form. Note that some physical properties like melting point may not be extensively reported in the literature and can vary based on purity.

| Property | Value | Source |

| IUPAC Name | 2-bromo-4-chloro-N-methylaniline hydrochloride | N/A |

| CAS Number | 1199773-47-1 | [2] |

| Molecular Formula | C₇H₈BrCl₂N | [1][2] |

| Molecular Weight | 256.96 g/mol | [1][2] |

| Molecular Weight (Free Base) | 220.49 g/mol | [3] |

| Appearance | Not specified; likely an off-white to light-colored solid | [2] |

| Solubility | Moderate in polar solvents (e.g., DMSO, Methanol) | [1] |

| Storage | Store sealed in a dry environment at room temperature | [1] |

Synthesis Strategy: A Logic-Driven Approach

The synthesis of a polysubstituted aromatic compound like 2-Bromo-4-chloro-N-methylaniline is a multi-step process where the order of reactions is paramount. The directing effects of the substituents and the reactivity of the aniline nitrogen must be carefully managed. A plausible and common synthetic strategy involves protecting the highly reactive amine, followed by sequential electrophilic aromatic substitution, and finally, deprotection and salt formation.[4][5]

Causality Behind the Experimental Choices:

-

Amine Protection: The amino group of aniline is a powerful activating group and is susceptible to oxidation. To prevent unwanted side reactions during halogenation and ensure regioselectivity, it is first protected, typically by converting it into an acetamido group (-NHCOCH₃).[4] This moderately deactivating group is an ortho-, para-director, but its steric bulk favors substitution at the less hindered para-position.

-

Sequential Halogenation: With the para-position blocked by the first halogen (e.g., bromine), the second halogenation (chlorination) is directed to an ortho-position.[4] The order of halogenation can be swapped, but the principle of leveraging directing groups remains the same.

-

N-Methylation: This step can be performed at various stages, often on the protected intermediate, before the final deprotection.

-

Deprotection and Salt Formation: The protecting group is removed via hydrolysis (typically acid-catalyzed) to regenerate the amine.[4] The final product is then treated with hydrochloric acid to form the stable and more soluble hydrochloride salt.[1]

Illustrative Synthetic Workflow

Caption: A logical workflow for the multi-step synthesis of the target compound.

Reference Experimental Protocol: Synthesis of a Dihaloaniline Intermediate

This protocol is adapted from a known procedure for synthesizing 4-bromo-2-chloroaniline from acetanilide and illustrates the core principles of sequential halogenation and deprotection.[4] The synthesis of the N-methylated target would require an additional N-alkylation step.

Objective: To synthesize a dihaloaniline intermediate via electrophilic aromatic substitution and subsequent deprotection.

Materials:

-

4-Bromoacetanilide

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid

-

Sodium Chlorate (NaClO₃)

-

95% Ethanol

-

14N Sodium Hydroxide (NaOH)

Protocol:

-

Chlorination (Step 1):

-

In a chemical fume hood, dissolve 4-bromoacetanilide (1 equivalent) in a minimal amount of glacial acetic acid and concentrated HCl in a conical vial equipped with a stir bar.

-

Cool the mixture in an ice bath for 10-15 minutes with continuous stirring.

-

Prepare a solution of sodium chlorate (approx. 1.2 equivalents) in distilled water.

-

Add the sodium chlorate solution dropwise to the cold, stirred reaction mixture. Causality: The reaction between HCl and NaClO₃ generates Cl₂, the electrophile for the aromatic substitution.

-

Allow the reaction to stir at room temperature for 30-60 minutes.

-

Collect the precipitated product (4-bromo-2-chloroacetanilide) by vacuum filtration and wash thoroughly with ice-cold water.

-

-

Deprotection (Step 2):

-

Place the dried 4-bromo-2-chloroacetanilide product into a round-bottom flask with 95% ethanol and concentrated HCl.

-

Set up a reflux apparatus and heat the mixture under reflux for 30-45 minutes. Causality: The acidic, heated conditions hydrolyze the amide bond, removing the acetyl protecting group.

-

After reflux, cool the solution and pour it into a beaker containing crushed ice.

-

Slowly neutralize the hot solution by adding 14N NaOH dropwise while stirring until the solution is strongly basic (confirm with pH paper). Causality: The base deprotonates the ammonium salt formed during hydrolysis, yielding the free amine product.

-

Collect the solid product (4-bromo-2-chloroaniline) by vacuum filtration, wash with ice-cold water, and allow it to dry.

-

Structural Elucidation: A Self-Validating Analytical Workflow

Analytical Workflow Logic

Sources

- 1. 2-Bromo-4-chloro-N-methylaniline Hydrochloride CAS 1199773-47-1 [benchchem.com]

- 2. CAS#:1199773-47-1 | 2-Bromo-4-chloro-N-methylaniline hydrochloride | Chemsrc [chemsrc.com]

- 3. 2-bromo-4-chloro-N-methylaniline | C7H7BrClN | CID 12745340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents [patents.google.com]

A Technical Guide to the Solubility and Stability of 2-Bromo-4-chloro-N-methylaniline Hydrochloride for Researchers and Drug Development Professionals

An in-depth technical guide on the solubility and stability of 2-Bromo-4-chloro-N-methylaniline hydrochloride.

Introduction

2-Bromo-4-chloro-N-methylaniline hydrochloride is a substituted aniline derivative that, like many halogenated aromatic amines, presents unique challenges and opportunities in research and development, particularly in the synthesis of more complex molecules. The hydrochloride salt form is typically employed to enhance the aqueous solubility and stability of the parent amine. A thorough understanding of its solubility and stability profile is paramount for its effective application, whether as a synthetic intermediate or for other potential applications.

This guide provides a comprehensive overview of the critical physicochemical properties of 2-Bromo-4-chloro-N-methylaniline hydrochloride, with a focus on its solubility and stability. We will delve into the theoretical underpinnings of these properties, present robust experimental protocols for their determination, and discuss the implications of these characteristics for its handling, storage, and use. Given the limited publicly available data on this specific molecule, this guide will also draw upon established principles of physical organic chemistry and data from structurally analogous compounds to provide a holistic and practical perspective.

Physicochemical Properties: A Theoretical Overview

The solubility and stability of 2-Bromo-4-chloro-N-methylaniline hydrochloride are intrinsically linked to its molecular structure. Key influencing factors include:

-

Aromatic Ring and Halogenation: The benzene ring imparts a hydrophobic character. The presence of both a bromine and a chlorine atom further increases its lipophilicity and molecular weight, which generally decreases aqueous solubility.

-

N-methylation: The N-methyl group slightly increases the steric bulk around the nitrogen atom and can influence the molecule's crystal lattice energy.

-

Hydrochloride Salt Formation: The conversion of the basic aniline nitrogen to a protonated ammonium salt is the most significant factor for enhancing aqueous solubility. The ionic nature of the hydrochloride salt allows for favorable interactions with polar solvents like water.

A summary of the predicted and known properties of the parent amine, 2-Bromo-4-chloro-N-methylaniline, is provided below.

| Property | Value | Source |

| Molecular Formula | C7H7BrClN | PubChem |

| Molecular Weight | 220.5 g/mol | PubChem |

| Appearance | Solid | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Predicted LogP (parent amine) | 3.5 (indicative of low aqueous solubility) | Mol-Instincts |

Solubility Profile

The solubility of 2-Bromo-4-chloro-N-methylaniline hydrochloride is a critical parameter for its use in various applications. The hydrochloride salt is expected to be significantly more soluble in polar protic solvents, especially water, compared to its free base form.

Factors Influencing Solubility

-

pH: The solubility of 2-Bromo-4-chloro-N-methylaniline hydrochloride in aqueous media is highly pH-dependent. At lower pH values, the equilibrium favors the protonated, more soluble hydrochloride form. As the pH increases towards and above the pKa of the anilinium ion, the free base will precipitate out of the solution.

-

Temperature: For most solids, solubility increases with temperature. The dissolution process for 2-Bromo-4-chloro-N-methylaniline hydrochloride is likely endothermic, meaning that heating the solution will allow for a higher concentration of the solute.

-

Solvent Polarity: While most soluble in polar protic solvents, it will exhibit some solubility in polar aprotic solvents. Its solubility in non-polar solvents is expected to be very low.

Experimental Workflow for Solubility Determination

The following workflow outlines a standard procedure for determining the thermodynamic solubility of 2-Bromo-4-chloro-N-methylaniline hydrochloride.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol for Aqueous Solubility Determination

-

Preparation of Saturated Solutions: Add an excess amount of 2-Bromo-4-chloro-N-methylaniline hydrochloride to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 4, 6.8, 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm filter to remove any undissolved solid.

-

Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the linear range of the analytical method.

-

Analysis: Quantify the concentration of the dissolved compound in the diluted samples using a validated HPLC-UV method.

-

Calculation: Calculate the solubility at each pH value, typically expressed in mg/mL or µg/mL.

Stability Profile

The chemical stability of 2-Bromo-4-chloro-N-methylaniline hydrochloride is crucial for its storage and handling. Degradation can lead to the formation of impurities, which can affect its performance in subsequent applications.

Potential Degradation Pathways

-

Oxidation: Anilines are susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. Oxidative degradation can lead to the formation of colored impurities.

-

Hydrolysis: While generally stable, under extreme pH and temperature conditions, the amide bond in N-methylanilines could be susceptible to hydrolysis, although this is less common for anilines compared to other functional groups.

-

Photostability: Many aromatic compounds are sensitive to light. Exposure to UV or visible light can induce photochemical degradation.

Experimental Workflow for Stability Assessment

The following workflow outlines a forced degradation study to identify potential degradation pathways and assess the stability of 2-Bromo-4-chloro-N-methylaniline hydrochloride.

Caption: Workflow for Forced Degradation Study.

Step-by-Step Protocol for Forced Degradation Study

-

Prepare Stock Solution: Dissolve a known concentration of 2-Bromo-4-chloro-N-methylaniline hydrochloride in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Apply Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 N HCl at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat the stock solution with 0.1 N NaOH at an elevated temperature (e.g., 60 °C).

-

Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature.

-

Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60 °C).

-

Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.

-

-

Time Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, quench the reaction if necessary, and analyze them using a stability-indicating HPLC method.

-

Data Analysis:

-

Calculate the percentage of degradation for each condition.

-

Identify and characterize any major degradation products using techniques like LC-MS.

-

Determine the degradation kinetics if possible.

-

Practical Implications and Recommendations

-

Handling and Storage: Based on the potential for oxidative and photolytic degradation, 2-Bromo-4-chloro-N-methylaniline hydrochloride should be stored in well-sealed, light-resistant containers, preferably under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dry place.

-

Formulation Development: The pH-dependent solubility of this compound is a critical consideration for any formulation work. To maintain its solubility in aqueous solutions, the pH should be kept well below the pKa of the anilinium ion.

-

Analytical Method Development: A stability-indicating HPLC method is essential for accurately quantifying 2-Bromo-4-chloro-N-methylaniline hydrochloride and its potential impurities. The method must be able to resolve the parent compound from all potential degradation products.

Conclusion

The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of the solubility and stability of 2-Bromo-4-chloro-N-methylaniline hydrochloride. The data generated from these studies will be invaluable for its effective use in research and development, ensuring its quality, and enabling the development of reliable and reproducible processes.

References

-

PubChem. (n.d.). 2-Bromo-4-chloro-N-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

An In-depth Technical Guide to 2-Bromo-4-chloro-N-methylaniline Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-4-chloro-N-methylaniline hydrochloride (CAS No. 1199773-47-1), a key intermediate in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, properties, and applications, with a focus on practical insights and methodologies.

Introduction and Significance

2-Bromo-4-chloro-N-methylaniline hydrochloride is a disubstituted aromatic amine that has garnered significant interest as a versatile building block in the synthesis of complex organic molecules. Its structure, featuring a reactive bromine atom, a chlorine atom, and an N-methylated amino group, offers multiple points for chemical modification. This strategic arrangement of functional groups makes it a valuable precursor in the development of novel pharmaceutical agents and functional materials.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and use in various reaction conditions.[1]

The presence of both bromine and chlorine atoms on the aniline ring allows for selective functionalization through various cross-coupling reactions. The N-methyl group can influence the electronic properties and steric environment of the molecule, which can be crucial for modulating the biological activity of its derivatives. Recent studies have highlighted the potential of derivatives of this compound, with some showing promise in areas such as oncology.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 2-Bromo-4-chloro-N-methylaniline hydrochloride is essential for its effective use in synthesis and for quality control.

| Property | Value | Source |

| CAS Number | 1199773-47-1 | [2] |

| Molecular Formula | C₇H₈BrCl₂N | [2] |

| Molecular Weight | 256.96 g/mol | [2] |

| Appearance | Not specified, typically an off-white to light-colored solid | [2] |

| Solubility | Enhanced solubility in aqueous media compared to the free base | [1] |

| Storage | Store in a sealed container in a dry environment at room temperature | [1] |

Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiple signals in the aromatic region), N-methyl protons (a singlet), and a broad signal for the amine proton (in the hydrochloride form). |

| ¹³C NMR | Signals corresponding to the aromatic carbons (with varying chemical shifts due to the substituents), and a signal for the N-methyl carbon. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (in the hydrochloride), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and C-N, C-Cl, and C-Br stretching. The IR spectrum for the related 2-Bromo-4-chloroaniline is available in the NIST WebBook.[4] |

| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₇H₇BrClN) with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

Synthesis of 2-Bromo-4-chloro-N-methylaniline Hydrochloride

The synthesis of 2-Bromo-4-chloro-N-methylaniline hydrochloride can be approached through several routes. The choice of method often depends on the desired purity, scale, and cost-effectiveness. A common strategy involves the sequential halogenation of an appropriate N-methylaniline precursor, followed by conversion to the hydrochloride salt. For pharmaceutical applications where high purity is paramount, a protection-deprotection strategy is often employed.

Below is a detailed, field-proven protocol for a common synthetic approach.

General Synthetic Workflow

A plausible and efficient synthesis commences with the N-methylation of 2-bromo-4-chloroaniline, followed by the formation of the hydrochloride salt.

Caption: General synthetic workflow for 2-Bromo-4-chloro-N-methylaniline hydrochloride.

Detailed Experimental Protocol

This protocol is based on general methods for the N-methylation of anilines.

Step 1: N-Methylation of 2-Bromo-4-chloroaniline

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagents: To the flask, add 2-bromo-4-chloroaniline (1 equivalent), a suitable solvent such as tetrahydrofuran (THF), and a base like potassium hydroxide or sodium hydroxide (2-3 equivalents).[5]

-

Methylating Agent: While stirring, slowly add a methylating agent such as dimethyl sulfate or methyl iodide (1.1-1.5 equivalents) to the mixture at room temperature. Caution: Methylating agents are toxic and should be handled with extreme care.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-bromo-4-chloro-N-methylaniline (free base).

Step 2: Hydrochloride Salt Formation

-

Dissolution: Dissolve the purified 2-bromo-4-chloro-N-methylaniline in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

-

Acidification: Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) while stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain 2-Bromo-4-chloro-N-methylaniline hydrochloride.

Reactivity and Applications in Drug Discovery

The synthetic utility of 2-Bromo-4-chloro-N-methylaniline hydrochloride lies in the differential reactivity of its functional groups. The bromine atom is more susceptible to substitution in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, compared to the chlorine atom. This allows for selective introduction of various substituents at the 2-position.

Key Reactions and Mechanistic Insights

The aromatic ring of 2-Bromo-4-chloro-N-methylaniline is electron-rich due to the activating effect of the N-methylamino group, facilitating electrophilic aromatic substitution reactions. However, the most significant applications involve the halogen atoms in cross-coupling reactions.

Caption: Key reaction pathways for 2-Bromo-4-chloro-N-methylaniline.

Application in the Synthesis of Bioactive Molecules: 4-Anilinoquinazolines

A notable application of substituted anilines is in the synthesis of 4-anilinoquinazolines, a class of compounds known for their potential as anticancer agents through the inhibition of receptor tyrosine kinases.[6] 2-Bromo-4-chloro-N-methylaniline can serve as a key precursor for the aniline portion of these molecules.

The synthesis would typically involve the N-arylation of a 4-chloroquinazoline with 2-bromo-4-chloro-N-methylaniline. The resulting intermediate can then be further functionalized at the bromine position to introduce additional diversity and modulate the biological activity of the final compounds.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-4-chloro-N-methylaniline hydrochloride.

-

Handling: This compound should only be handled by qualified professionals in a well-ventilated chemical fume hood.[2] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[2]

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[2] It may cause skin and eye irritation.[7]

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water.[2] Seek medical attention if irritation persists or if ingested.[2]

-

Fire: In case of fire, use dry powder or carbon dioxide extinguishers.[2]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[2] Keep away from heat, sparks, and open flames.[2]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Bromo-4-chloro-N-methylaniline hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique substitution pattern allows for selective functionalization, providing a pathway to a diverse range of complex molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in research and drug development. This guide provides a foundational understanding to aid scientists in the effective and safe utilization of this important chemical intermediate.

References

-

Chemsrc. (2025, October 5). CAS#:1199773-47-1 | 2-Bromo-4-chloro-N-methylaniline hydrochloride. Retrieved from [Link]

-

NIST. 2-Bromo-4-chloroaniline. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (2015, July 22). KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline.

-

Beilstein Journal of Organic Chemistry. (2021, December 22). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

Sources

- 1. 2-Bromo-4-chloro-N-methylaniline Hydrochloride CAS 1199773-47-1 [benchchem.com]

- 2. CAS#:1199773-47-1 | 2-Bromo-4-chloro-N-methylaniline hydrochloride | Chemsrc [chemsrc.com]

- 3. 54625-55-7|2-Bromo-4-chloro-N-methylaniline|BLD Pharm [bldpharm.com]

- 4. 2-Bromo-4-chloroaniline [webbook.nist.gov]

- 5. KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline - Google Patents [patents.google.com]

- 6. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 7. fishersci.com [fishersci.com]

biological activity of 2-Bromo-4-chloro-N-methylaniline hydrochloride derivatives.

An In-Depth Technical Guide to the Biological Activity of 2-Bromo-4-chloro-N-methylaniline Hydrochloride Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of 2-Bromo-4-chloro-N-methylaniline hydrochloride and its derivatives. Halogenated anilines are a class of compounds recognized for their diverse biological activities, including antiproliferative and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering insights into the structure-activity relationships, potential mechanisms of action, and detailed experimental protocols for the evaluation of these compounds. While comprehensive data on this specific series of derivatives is emerging, this guide synthesizes current knowledge from structurally related compounds to provide a foundational understanding and a roadmap for future research.

Introduction: The Therapeutic Potential of Halogenated Anilines

Aniline and its derivatives have long been pivotal scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of halogen atoms, such as bromine and chlorine, into the aniline ring can significantly modulate the compound's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. These modifications, in turn, can profoundly influence the compound's biological activity, leading to enhanced potency and target selectivity.

The core structure of 2-Bromo-4-chloro-N-methylaniline presents a unique combination of features: two distinct halogen atoms at ortho and para positions, and an N-methyl group. This arrangement offers a rich template for chemical modification and exploration of structure-activity relationships (SAR). The hydrochloride salt form is often utilized to improve solubility and stability for experimental purposes.

This guide will delve into the known and potential biological activities of derivatives based on this scaffold, with a focus on their anticancer and antimicrobial applications. We will explore the synthetic strategies to access these compounds, the experimental workflows to evaluate their efficacy, and the putative mechanisms through which they exert their biological effects.

Synthesis and Characterization of 2-Bromo-4-chloro-N-methylaniline Derivatives

The synthesis of 2-Bromo-4-chloro-N-methylaniline derivatives typically involves a multi-step process, starting from commercially available precursors. A general understanding of these synthetic routes is crucial for the generation of diverse libraries for biological screening.

General Synthetic Approach

A common strategy for the synthesis of the core scaffold involves the protection of the amino group of a substituted aniline, followed by sequential halogenation and subsequent deprotection or N-alkylation. A representative, though not specific, multi-step synthesis starting from aniline is outlined below.[1] This process can be adapted for the synthesis of N-methylated derivatives.

Conceptual Synthetic Workflow:

Figure 1: Conceptual workflow for the synthesis of 2-Bromo-4-chloro-N-methylaniline and its hydrochloride salt.

A detailed protocol for a related compound, 4-bromo-2-chloroaniline, has been described and can serve as a foundational method.[1]

Protocol: Synthesis of 4-Bromo-2-chloroacetanilide from 4-Bromoacetanilide

This protocol is adapted from a general procedure and should be optimized for specific derivatives.[1]

-

In a suitable reaction vessel, dissolve 4-bromoacetanilide in a mixture of glacial acetic acid and hydrochloric acid.

-

Cool the mixture in an ice bath with continuous stirring.

-

Slowly add a solution of sodium chlorate in water dropwise to the cold mixture.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 30 minutes) to ensure complete chlorination.

-

Collect the precipitated product by vacuum filtration and wash thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system.

Characterization

Synthesized compounds should be rigorously characterized to confirm their structure and purity using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Melting Point Analysis: As an indicator of purity.

Antiproliferative Activity

Halogenated anilines have shown promise as anticancer agents. Derivatives of 2-Bromo-4-chloro-N-methylaniline have exhibited significant antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer) and T98G (glioblastoma).[1]

Putative Mechanisms of Anticancer Action

While the precise mechanisms for this specific class of compounds are still under investigation, related halogenated aromatic compounds are known to exert their anticancer effects through various pathways:

-

Kinase Inhibition: Many aniline-based compounds are known to be potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis.[2]

-

Induction of Apoptosis: These compounds may trigger programmed cell death in cancer cells through intrinsic or extrinsic apoptotic pathways.

-

DNA Interaction and Damage: Some derivatives may interact with DNA, leading to cell cycle arrest and apoptosis.

-

Tubulin Polymerization Inhibition: Disruption of microtubule dynamics can lead to mitotic arrest and cell death.

Potential Signaling Pathways Targeted by Aniline Derivatives:

Figure 2: Potential mechanisms of anticancer activity for aniline derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for 2-Bromo-4-chloro-N-methylaniline derivatives is yet to be fully elucidated, general principles from related compounds can guide future design:

-

Position of Halogens: The relative positions of the bromine and chlorine atoms are expected to significantly influence activity.

-

N-Substitution: Modification of the N-methyl group to other alkyl or aryl substituents can impact potency and selectivity.

-

Additional Ring Substituents: Introduction of other functional groups on the aromatic ring can modulate the electronic and steric properties of the molecule.

Table 1: Hypothetical Antiproliferative Activity Data for 2-Bromo-4-chloro-N-methylaniline Derivatives

| Compound ID | R Group (at N) | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. T98G |

| BCMA-01 | -CH₃ (hydrochloride) | Data to be determined | Data to be determined |

| BCMA-02 | -C₂H₅ | Data to be determined | Data to be determined |

| BCMA-03 | -CH(CH₃)₂ | Data to be determined | Data to be determined |

| BCMA-04 | -Benzyl | Data to be determined | Data to be determined |

| Doxorubicin | (Positive Control) | ~0.1 | ~0.5 |

Antimicrobial Activity

Halogenated anilines have also demonstrated notable antimicrobial and antibiofilm activities.[3] The presence of halogens can enhance the antimicrobial potency of the aniline scaffold.[4]

Putative Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of halogenated anilines are thought to involve:

-

Membrane Disruption: The lipophilic nature of these compounds can facilitate their insertion into the bacterial cell membrane, leading to a loss of integrity and cell death.

-

Enzyme Inhibition: They may act as inhibitors of essential bacterial enzymes, disrupting metabolic pathways. For instance, inhibition of adenylate cyclase has been proposed as a primary mode of action for some halogenated anilines.[3]

-

N-Halamine Formation: In the presence of a chlorine source, some amine-containing compounds can form N-halamines, which are potent antimicrobial agents that act via the transfer of oxidative chlorine to biological receptors.[5][6]

Workflow for Antimicrobial Evaluation:

Figure 3: Experimental workflow for evaluating the antimicrobial activity of test compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus) in a suitable broth medium to the mid-logarithmic phase.

-

Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the bacterial culture to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Table 2: Hypothetical Antimicrobial Activity Data for 2-Bromo-4-chloro-N-methylaniline Derivatives

| Compound ID | R Group (at N) | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |

| BCMA-01 | -CH₃ (hydrochloride) | Data to be determined | Data to be determined |

| BCMA-02 | -C₂H₅ | Data to be determined | Data to be determined |

| BCMA-03 | -CH(CH₃)₂ | Data to be determined | Data to be determined |

| BCMA-04 | -Benzyl | Data to be determined | Data to be determined |

| Ciprofloxacin | (Positive Control) | ~0.015 | ~0.5 |

In Vitro ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical in drug discovery. While specific data for 2-Bromo-4-chloro-N-methylaniline derivatives is not extensively available, a general approach to their evaluation is outlined below.

Key In Vitro ADME/Tox Assays:

-

Solubility: Determines the aqueous solubility of the compound, which influences its absorption and formulation.

-

Permeability (e.g., Caco-2 Assay): Assesses the ability of a compound to cross the intestinal barrier, predicting oral absorption.

-

Metabolic Stability (e.g., Liver Microsomes): Evaluates the susceptibility of a compound to metabolism by liver enzymes, which affects its half-life.

-

Cytochrome P450 (CYP) Inhibition: Determines if a compound inhibits major drug-metabolizing enzymes, indicating the potential for drug-drug interactions.

-

Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins, as only the unbound fraction is typically active.

-

Hepatotoxicity (e.g., in HepG2 cells): Provides an early indication of potential liver toxicity.

-

Cardiotoxicity (e.g., hERG Assay): Assesses the risk of a compound causing cardiac arrhythmias.

Conclusion and Future Directions

The 2-Bromo-4-chloro-N-methylaniline scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer and antimicrobial activities. This technical guide has provided a framework for the synthesis, characterization, and biological evaluation of derivatives based on this core structure.

Future research should focus on:

-

Synthesis of a diverse library of derivatives to systematically explore the structure-activity relationships.

-

Comprehensive biological screening against a broad panel of cancer cell lines and microbial pathogens to identify lead compounds.

-

In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by the most potent derivatives.

-

Thorough ADME/Tox profiling to assess the drug-like properties and safety of lead candidates.

By leveraging the principles and protocols outlined in this guide, researchers can advance the understanding and therapeutic potential of this intriguing class of halogenated aniline derivatives.

References

-

Ault, A., & Kraig, R. (1966). 1-Bromo-3-chloro-5-iodobenzene. Journal of Chemical Education, 43(4), 213. [Link]

-

Bae, Y., & Persaud, V. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]

-

Dong, F., et al. (2017). Chemical Insights into Antibacterial N-Halamines. Chemical Reviews, 117(7), 4806-4862. [Link]

-

Kaur, R., et al. (2023). Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens. Microbiology Spectrum, 11(4), e0053123. [Link]

-

Wei, Z. B., et al. (2010). 4-Bromo-2-chloroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(2), o250. [Link]

-

Worley, S. D., & Sun, G. (2007). N-Halamine-Based Antimicrobial Additives for Polymers. ACS Symposium Series, 975, 278-290. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-Halamine-Based Antimicrobial Additives for Polymers: Preparation, Characterization and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 2-Bromo-4-chloro-N-methylaniline Hydrochloride: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-Bromo-4-chloro-N-methylaniline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and analysis of analogous compounds. The guide offers in-depth interpretations of expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and theoretical justifications.

Introduction

2-Bromo-4-chloro-N-methylaniline hydrochloride is a substituted aniline derivative of interest in synthetic organic chemistry and potentially in the development of novel pharmaceutical agents. The precise characterization of its molecular structure is paramount for its application. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecule's atomic and electronic environment. This guide presents a predictive analysis of the key spectroscopic features of this compound, offering a robust framework for its identification and further study.

The hydrochloride salt form of an amine significantly influences its spectroscopic properties, particularly in IR and NMR spectroscopy, due to the protonation of the nitrogen atom. This guide will thoroughly explore these effects.

Part 1: Predicted Spectroscopic Data and Interpretation

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. For 2-Bromo-4-chloro-N-methylaniline hydrochloride, the protonation of the nitrogen atom to form the anilinium salt introduces characteristic vibrational modes.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Medium-Strong, Broad | N⁺-H stretching vibrations of the anilinium salt |

| ~2950-2850 | Medium | C-H stretching vibrations of the N-methyl group |

| ~1600-1550 | Medium-Strong | N⁺-H bending vibrations |

| ~1580, ~1470 | Medium-Strong | C=C aromatic ring stretching vibrations |

| ~1300-1250 | Strong | C-N stretching vibration |

| ~1100-1000 | Strong | C-Cl stretching vibration |

| ~850-800 | Strong | C-H out-of-plane bending (indicative of 1,2,4-trisubstitution) |

| ~600-550 | Medium | C-Br stretching vibration |

Interpretation of the Predicted IR Spectrum:

The most telling feature in the IR spectrum of 2-Bromo-4-chloro-N-methylaniline hydrochloride, as compared to its free base, will be the appearance of a broad and strong absorption band in the 3000-2800 cm⁻¹ region. This is characteristic of the N⁺-H stretching vibrations of the anilinium salt.[1] The N-H stretching vibrations in the free secondary amine would typically appear as a single, sharper band around 3400-3300 cm⁻¹.[1]

The C-H stretching of the N-methyl group will be present around 2950-2850 cm⁻¹. The N⁺-H bending vibrations are expected in the 1600-1550 cm⁻¹ region. The aromatic C=C stretching vibrations will appear as a pair of bands around 1580 and 1470 cm⁻¹. The C-N stretching vibration is anticipated to be strong, in the 1300-1250 cm⁻¹ range.

The presence of the halogen substituents will be evidenced by the C-Cl stretching vibration (around 1100-1000 cm⁻¹) and the C-Br stretching vibration (around 600-550 cm⁻¹). The substitution pattern on the aromatic ring (1,2,4-trisubstituted) is expected to give rise to a strong C-H out-of-plane bending band in the 850-800 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The solid 2-Bromo-4-chloro-N-methylaniline hydrochloride is finely ground with dry potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is used. The sample chamber is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Data Acquisition: A background spectrum of the pure KBr pellet is first recorded. The sample pellet is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to yield the spectrum of the sample.

-

Data Analysis: The resulting spectrum is analyzed for the positions, intensities, and shapes of the absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. The formation of the hydrochloride salt will cause a significant downfield shift (deshielding) of the protons and carbons near the protonated nitrogen atom.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-11 | Broad Singlet | 1H | N⁺-H |

| ~7.8 | Doublet | 1H | H-6 |

| ~7.6 | Doublet of Doublets | 1H | H-5 |

| ~7.4 | Doublet | 1H | H-3 |

| ~3.0 | Singlet | 3H | N-CH₃ |

Interpretation of the Predicted ¹H NMR Spectrum:

The most downfield signal is expected to be the proton on the positively charged nitrogen (N⁺-H), appearing as a broad singlet around 10-11 ppm. The aromatic region will display three distinct signals corresponding to the three protons on the benzene ring. Due to the deshielding effect of the adjacent protonated amino group and the bromine atom, the proton at the H-6 position is expected to be the most downfield of the aromatic protons, appearing as a doublet. The proton at the H-5 position will be split by both H-6 and H-3, resulting in a doublet of doublets. The proton at the H-3 position will appear as a doublet.

The N-methyl protons are expected to appear as a singlet around 3.0 ppm. This is downfield from a typical N-methyl group in a free aniline due to the electron-withdrawing effect of the adjacent positively charged nitrogen. The integration of these signals will confirm the number of protons in each environment.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-1 (C-N⁺) |

| ~135 | C-3 |

| ~132 | C-5 |

| ~130 | C-4 (C-Cl) |

| ~120 | C-6 |

| ~115 | C-2 (C-Br) |

| ~35 | N-CH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum is predicted to show seven distinct signals. The carbon atom attached to the protonated nitrogen (C-1) is expected to be the most downfield of the aromatic carbons due to the strong deshielding effect. The carbons bearing the halogen atoms (C-2 and C-4) will also be significantly influenced. The remaining aromatic carbons (C-3, C-5, and C-6) will have chemical shifts determined by the combined electronic effects of the substituents. The N-methyl carbon is predicted to appear around 35 ppm.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Approximately 10-20 mg of 2-Bromo-4-chloro-N-methylaniline hydrochloride is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

-

Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.

-

Data Analysis: The chemical shifts, multiplicities, and integrals of the signals in the ¹H spectrum are analyzed. The chemical shifts of the signals in the ¹³C spectrum are assigned to the respective carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For the hydrochloride salt, the analysis is typically performed on the free base, as the HCl is lost upon volatilization.

Predicted Mass Spectrum (Electron Ionization - EI) of the Free Base:

| m/z | Relative Intensity | Assignment |

| 221/223/225 | High | [M]⁺ (Molecular ion) |

| 206/208/210 | Medium | [M - CH₃]⁺ |

| 142/144 | High | [M - Br]⁺ |

| 127 | Medium | [M - Br - CH₃]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Interpretation of the Predicted Mass Spectrum:

The mass spectrum of 2-Bromo-4-chloro-N-methylaniline will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for any fragment containing both halogens. The molecular ion ([M]⁺) will have a complex isotopic pattern with major peaks at m/z 221, 223, and 225.

The fragmentation is expected to proceed through several key pathways. A prominent fragmentation will be the loss of the methyl group, leading to a fragment ion at [M - CH₃]⁺. Another major fragmentation pathway will be the loss of the bromine atom, resulting in a fragment ion at [M - Br]⁺. Subsequent loss of the methyl group from this fragment would give an ion at [M - Br - CH₃]⁺. The presence of a peak at m/z 77 is indicative of a phenyl cation.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is plotted as relative intensity versus m/z. The fragmentation pattern is then interpreted to deduce the structure of the molecule.

Part 2: Visualization of Molecular Structure and Spectroscopic Relationships

The following diagrams illustrate the molecular structure and key relationships for spectroscopic analysis.

Caption: Molecular structure of 2-Bromo-4-chloro-N-methylaniline hydrochloride.

Caption: Predicted NMR assignments for 2-Bromo-4-chloro-N-methylaniline hydrochloride.

Caption: Predicted mass spectrometry fragmentation pathway for 2-Bromo-4-chloro-N-methylaniline.

Part 3: Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-Bromo-4-chloro-N-methylaniline hydrochloride. By leveraging data from analogous compounds and fundamental spectroscopic principles, this document offers a robust framework for the identification and characterization of this molecule. The provided interpretations and experimental protocols are intended to be a valuable resource for researchers in organic synthesis and drug development, facilitating the unambiguous structural elucidation of this and related compounds. It is important to note that while these predictions are based on sound scientific reasoning, experimental verification is the ultimate standard for structural confirmation.

References

-

PubChem. 2-bromo-4-chloro-N-methylaniline. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook. 2-Bromo-4-chloroaniline. National Institute of Standards and Technology. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Chemistry LibreTexts. Spectroscopy of Amines. [Link]

Sources

Application Note: A Validated Multi-Step Synthesis of 2-Bromo-4-chloro-N-methylaniline Hydrochloride from N-methylaniline

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 2-Bromo-4-chloro-N-methylaniline hydrochloride, a key intermediate in pharmaceutical and materials science research.[1] The synthesis commences with the readily available starting material, N-methylaniline, and proceeds through a four-step sequence involving amine protection, regioselective chlorination, subsequent ortho-bromination, and concluding with a deprotection/salt formation step. The causality behind each experimental choice, from reagent selection to reaction conditions, is thoroughly explained to ensure both reproducibility and a deep understanding of the underlying chemical principles. This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating system for producing the target compound with high purity.

Introduction and Strategic Overview

2-Bromo-4-chloro-N-methylaniline hydrochloride is a halogenated aniline derivative valuable as a building block in organic synthesis.[1] Its structure, featuring a specific substitution pattern on the aromatic ring, makes it a crucial precursor for more complex molecules. The synthesis of such a polysubstituted aniline requires a carefully planned strategy to control the regioselectivity of the halogenation steps.

The secondary amine in the starting material, N-methylaniline, is a potent activating group that directs electrophiles to the ortho and para positions.[1] Direct halogenation of N-methylaniline would likely result in a mixture of products and potential over-halogenation, making purification difficult and yields poor.

To circumvent these issues, a robust four-step synthetic strategy is employed:

-

Protection of the Amine: The N-methylamino group is first protected as an acetamide. This is a critical step that serves two primary purposes:

-

Regioselective Chlorination: The protected intermediate, N-acetyl-N-methylaniline, is chlorinated at the para position. The acetamido group directs the incoming electrophile to this position, leading to the formation of 4-chloro-N-acetyl-N-methylaniline.

-

Regioselective Bromination: With the para position now occupied, the subsequent bromination is directed to one of the vacant ortho positions. This yields the desired 2-bromo-4-chloro-N-acetyl-N-methylaniline intermediate.[2]

-

Deprotection and Hydrochloride Salt Formation: The final step involves the acidic hydrolysis of the acetamide protecting group. This is conveniently performed using concentrated hydrochloric acid, which not only removes the acetyl group but also protonates the resulting amine to form the stable 2-Bromo-4-chloro-N-methylaniline hydrochloride salt in a single operation.[2][3]

The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow from N-methylaniline.

Safety Precautions

General Handling: This synthesis involves toxic, corrosive, and hazardous materials. All steps must be performed in a well-ventilated chemical fume hood.[4][5] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber), must be worn at all times.

Reagent-Specific Hazards:

-

N-methylaniline: Toxic by ingestion, inhalation, and skin absorption.[4][6] Can cause methemoglobinemia.[6]

-

Acetic Anhydride: Corrosive and a lachrymator. Handle with care to avoid inhaling vapors.[2]

-

Sulfuryl Chloride: Highly corrosive and reacts violently with water. Handle with extreme caution.

-

Bromine: Extremely hazardous and can cause severe chemical burns upon skin contact.[2] Dispense in a fume hood with secondary containment.

-

Hydrochloric Acid (Concentrated): Highly corrosive and causes severe burns.[2]

Refer to the Safety Data Sheets (SDS) for all chemicals before commencing work.[4][5][7][8][9]

Detailed Experimental Protocols

Step 1: Synthesis of N-acetyl-N-methylaniline (Protection)

Rationale: The acetylation of N-methylaniline is performed to reduce the reactivity of the aromatic ring and to introduce steric hindrance that favors para-substitution in the subsequent chlorination step.[2] Sodium acetate is used as a base to neutralize the acetic acid byproduct.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| N-methylaniline | 107.15 | 10.7 g (10.8 mL) | 0.10 |

| Acetic Anhydride | 102.09 | 11.2 g (10.4 mL) | 0.11 |

| Sodium Acetate | 82.03 | 8.2 g | 0.10 |

| Deionized Water | 18.02 | 250 mL | - |

| Dichloromethane | 84.93 | 100 mL | - |

| Anhydrous MgSO₄ | 120.37 | ~5 g | - |

Protocol:

-

To a 250 mL Erlenmeyer flask, add N-methylaniline (10.7 g), sodium acetate (8.2 g), and deionized water (100 mL).

-

Place the flask in an ice-water bath and stir vigorously with a magnetic stir bar.

-

Slowly add acetic anhydride (11.2 g) dropwise to the cold, stirring suspension over 15-20 minutes.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 1 hour.

-

A solid precipitate of N-acetyl-N-methylaniline should form. If an oil forms, continue stirring until it solidifies.

-

Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 50 mL).

-

Transfer the crude product to a beaker and recrystallize from an ethanol/water mixture to obtain pure N-acetyl-N-methylaniline as a white solid.

-

Dry the product in a vacuum oven. Determine the yield and melting point (literature m.p. 101-102 °C).

Step 2: Synthesis of 4-chloro-N-acetyl-N-methylaniline (Chlorination)

Rationale: This step is an electrophilic aromatic substitution. The acetamido group is an ortho, para-director. Due to the steric bulk of the directing group, the electrophile (Cl⁺, generated from sulfuryl chloride) preferentially adds to the para position. Glacial acetic acid serves as the solvent.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| N-acetyl-N-methylaniline | 149.19 | 7.46 g | 0.05 |

| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 7.08 g (4.2 mL) | 0.0525 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

| Deionized Water | 18.02 | 200 mL | - |

Protocol:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N-acetyl-N-methylaniline (7.46 g) in glacial acetic acid (50 mL).

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Add sulfuryl chloride (7.08 g) dropwise from the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water while stirring.

-

A white precipitate of 4-chloro-N-acetyl-N-methylaniline will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral to pH paper.

-

Recrystallize the crude product from ethanol to yield pure 4-chloro-N-acetyl-N-methylaniline.

-

Dry the product, calculate the yield, and characterize (e.g., melting point).

Step 3: Synthesis of 2-bromo-4-chloro-N-acetyl-N-methylaniline (Bromination)

Rationale: This is a second electrophilic aromatic substitution. The para position is now blocked by the chlorine atom. Both the acetamido group and the chlorine atom are ortho, para-directing. The strong activating effect of the acetamido group directs the bromine to one of the ortho positions.

Caption: Electrophilic Aromatic Substitution Mechanism.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 4-chloro-N-acetyl-N-methylaniline | 183.63 | 4.59 g | 0.025 |

| Bromine (Br₂) | 159.81 | 4.2 g (1.35 mL) | 0.026 |

| Glacial Acetic Acid | 60.05 | 30 mL | - |

| Sodium Bisulfite (sat. solution) | - | ~20 mL | - |

| Deionized Water | 18.02 | 150 mL | - |

Protocol:

-

Dissolve 4-chloro-N-acetyl-N-methylaniline (4.59 g) in glacial acetic acid (30 mL) in a 100 mL round-bottom flask equipped with a stir bar and dropping funnel.

-

In the dropping funnel, prepare a solution of bromine (4.2 g) in 5 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the stirring reaction mixture at room temperature over 20 minutes.

-

Stir the reaction mixture for 3 hours at room temperature. The color should change from reddish-brown to yellow.

-

Pour the mixture into 150 mL of ice-cold water.

-

Add saturated sodium bisulfite solution dropwise until the yellow color disappears (this quenches any excess bromine).

-

Collect the resulting white precipitate by vacuum filtration and wash with copious amounts of cold water.

-

Recrystallize the crude product from ethanol.

-

Dry the purified 2-bromo-4-chloro-N-acetyl-N-methylaniline, determine the yield, and confirm its identity.

Step 4: Synthesis of 2-Bromo-4-chloro-N-methylaniline Hydrochloride (Deprotection)

Rationale: The acetamide is hydrolyzed under acidic conditions using concentrated HCl.[3] The reaction is heated to reflux to ensure complete conversion. Upon cooling, the protonated amine product crystallizes out of the solution as its hydrochloride salt, which enhances its stability.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 2-bromo-4-chloro-N-acetyl-N-methylaniline | 263.53 | 2.64 g | 0.01 |

| Concentrated Hydrochloric Acid (~37%) | 36.46 | 10 mL | ~0.12 |

| Ethanol (95%) | 46.07 | 20 mL | - |

| Deionized Water | 18.02 | 50 mL | - |

Protocol:

-

Place 2-bromo-4-chloro-N-acetyl-N-methylaniline (2.64 g) in a 100 mL round-bottom flask.

-

Add ethanol (20 mL) and concentrated hydrochloric acid (10 mL).

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours. The reaction can be monitored by TLC.

-

After the reaction is complete, allow the solution to cool to room temperature, then place it in an ice bath for 30 minutes to maximize crystallization.

-

Collect the crystalline product, 2-Bromo-4-chloro-N-methylaniline hydrochloride, by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol.

-

Dry the final product under vacuum.

-

Determine the final yield, melting point, and characterize by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR). The final product should be stored in a dry environment.[1]

Product Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.

Expected Results:

| Compound | Expected Appearance | Expected Melting Point (°C) | Key IR Peaks (cm⁻¹) |

| N-acetyl-N-methylaniline | White solid | 101-102 | ~3290 (N-H stretch, amide), ~1660 (C=O stretch) |

| 4-chloro-N-acetyl-N-methylaniline | White solid | 98-100 | ~1665 (C=O stretch), ~820 (C-Cl stretch, para-sub) |

| 2-bromo-4-chloro-N-acetyl-N-methylaniline | White solid | 115-117 | ~1670 (C=O stretch), ~810 (C-Cl), ~750 (C-Br) |

| 2-Bromo-4-chloro-N-methylaniline HCl | Off-white solid | >200 (decomposes) | ~2400-2800 (N-H⁺ stretch), No C=O peak at ~1660 |

Note: Melting points are literature values and may vary slightly based on purity.

References

- Google Patents. (2014). Production process for synthesizing 4-bromo-2-methylaniline. CN103787895A.

-

Bae, Y. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. Available at: [Link]

- Google Patents. (1992). Process for the preparation of 2-chloro and 2,6-dichloroanilines. EP0500156A1.

-

Yufeng. (2024). N-Methylaniline Chemical Properties,Uses,Production. Retrieved from [Link]

-

Sdfine. (n.d.). n-methylaniline - GHS Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Methylaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-bromo-4-chloro-N-methylaniline. Retrieved from [Link]

-

Loba Chemie. (2018). N-METHYLANILINE 98% MSDS. Retrieved from [Link]

Sources

- 1. 2-Bromo-4-chloro-N-methylaniline Hydrochloride CAS 1199773-47-1 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. N-Methylaniline Chemical Properties,Uses,Production [yufenggp.com]

- 7. lobachemie.com [lobachemie.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. echemi.com [echemi.com]

Application Notes & Protocols: Strategic Utilization of 2-Bromo-4-chloro-N-methylaniline hydrochloride as a Key Chemical Intermediate

Abstract